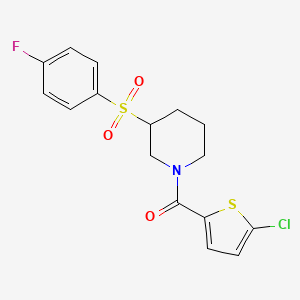

(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3S2/c17-15-8-7-14(23-15)16(20)19-9-1-2-13(10-19)24(21,22)12-5-3-11(18)4-6-12/h3-8,13H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBIPFCUGQPWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16ClF N2O2S

- Molecular Weight : 350.83 g/mol

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity :

-

Inhibition of Protein Tyrosine Phosphatases (PTPs) :

- The compound has been evaluated for its ability to inhibit PTPs, which are critical in regulating cellular signaling pathways involved in cancer and diabetes.

- For instance, a study highlighted that a closely related compound showed subnanomolar activity against PTP1B, indicating potential for metabolic disease management .

- Neuroprotective Effects :

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The sulfonamide group in the structure is known to interact with active sites of enzymes, particularly PTPs, leading to altered signaling pathways.

- Receptor Modulation : The piperidine moiety may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a similar thiophene-based compound on human breast cancer cells. The results indicated:

- IC50 Value : 0.5 µM

- Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Diabetes Management

In a diabetic rat model, a derivative demonstrated:

- Improvement in Insulin Sensitivity : Enhanced glucose tolerance and decreased blood glucose levels.

- Mechanism : Upregulation of insulin signaling pathways involving IRS and PI3K .

Data Table

| Biological Activity | IC50 Value | Mechanism of Action |

|---|---|---|

| Antitumor Activity | 0.5 µM | Apoptosis induction via caspase activation |

| PTP Inhibition | 0.00068 µM | Competitive inhibition at the active site |

| Neuroprotective Effects | N/A | Modulation of neurotransmitter systems |

Q & A

Q. What are the optimized synthetic routes for (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling the 5-chlorothiophene-2-carboxylic acid derivative with a sulfonylated piperidine intermediate. For example, nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., using DCM as solvent and NaOH for deprotonation) can yield the target compound . Purification via column chromatography (silica gel, gradient elution) followed by recrystallization improves purity. Validate purity using HPLC (>95% purity) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H NMR to confirm proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) and F NMR to detect the fluorophenyl group . IR spectroscopy can identify sulfonyl (S=O stretch ~1350 cm) and ketone (C=O stretch ~1700 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly the dihedral angles between the thiophene and sulfonyl-piperidine moieties, as seen in analogous sulfonamide structures .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays or radioligand binding. For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Br, I) or methyl groups replacing the 5-chloro or 4-fluoro substituents.

- Assay Design : Test analogs in dose-response assays (e.g., IC determination for enzyme inhibition). Compare potency and selectivity profiles.

- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins, focusing on sulfonyl-piperidine interactions with catalytic sites .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Standardization : Replicate assays under identical conditions (pH, temperature, cell passage number).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., serum concentration in cell-based assays).

- Orthogonal Assays : Confirm results with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability.

- Metabolite Identification : Simulate Phase I/II metabolism with software like GLORY or Meteor Nexus. Validate predictions via in vitro microsomal assays (e.g., human liver microsomes) .

Q. What crystallographic insights explain conformational flexibility in the sulfonyl-piperidine moiety?

- Methodological Answer : Compare SC-XRD data of the compound with analogs to analyze torsional angles and hydrogen-bonding networks. For example, the sulfonyl group’s orientation may influence piperidine ring puckering, as observed in structurally related sulfonamides .

Safety & Handling

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.